![molecular formula C25H21ClN2OS2 B286325 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone](/img/structure/B286325.png)
4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone, also known as BBPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. BBPS is a heterocyclic compound that contains a pyridazinone ring, which is a common structural motif found in many biologically active compounds.
Wirkmechanismus
The mechanism of action of 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cell proliferation, inflammation, and oxidative stress. 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of inflammation, and reduction of oxidative stress. 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone has also been shown to have antifungal and herbicidal activity, as discussed earlier.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone also has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, one of the main limitations of 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone, including:
1. The development of new synthetic methods for the preparation of 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone and its derivatives.
2. The investigation of the structure-activity relationship of 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone and its derivatives to identify more potent and selective compounds.
3. The investigation of the mechanism of action of 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone and its derivatives to better understand their biological effects.
4. The development of new formulations and delivery systems for 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone to improve its solubility and bioavailability.
5. The investigation of the potential applications of 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone in the development of new materials, such as polymers and liquid crystals.
In conclusion, 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone is a promising compound that has potential applications in various fields of scientific research, including medicine, agriculture, and materials science. Further research is needed to fully understand the mechanism of action of 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone and its derivatives and to identify more potent and selective compounds for the development of new therapies and materials.
Synthesemethoden
The synthesis of 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone involves the reaction between 4-chlorobenzyl bromide and 4,5-bis(benzylsulfanyl)-2-nitropyridazine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.
In the field of agriculture, 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone has been shown to have potent antifungal activity against various plant pathogens, making it a potential candidate for the development of new fungicides. 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone has also been shown to have herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides.
In the field of materials science, 4,5-bis(benzylsulfanyl)-2-(4-chlorobenzyl)-3(2H)-pyridazinone has been shown to have potential applications in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.
Eigenschaften
Molekularformel |
C25H21ClN2OS2 |
---|---|
Molekulargewicht |
465 g/mol |
IUPAC-Name |
4,5-bis(benzylsulfanyl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C25H21ClN2OS2/c26-22-13-11-19(12-14-22)16-28-25(29)24(31-18-21-9-5-2-6-10-21)23(15-27-28)30-17-20-7-3-1-4-8-20/h1-15H,16-18H2 |
InChI-Schlüssel |
GCBYKFOFKYTDRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)CC3=CC=C(C=C3)Cl)SCC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)CC3=CC=C(C=C3)Cl)SCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.